2,12-dimethyl-10,20-dithiapentacyclo[11.7.0.03,11.04,9.014,19]icosa-1(13),2,4,6,8,11,14,16,18-nonaene
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Overview
Description
Benzo(1,2-b:4,5-b’)bis(1)benzothiophene, 6,12-dimethyl- is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons. This compound is characterized by its fused ring structure, which includes two benzothiophene units. The presence of methyl groups at the 6 and 12 positions further modifies its chemical properties. This compound is of significant interest in various fields, including materials science and organic electronics, due to its unique electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(1,2-b:4,5-b’)bis(1)benzothiophene, 6,12-dimethyl- typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under acidic conditions. For instance, a triflic acid-induced ring-closure reaction can be employed to synthesize the compound . The reaction conditions often require careful control of temperature and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of Benzo(1,2-b:4,5-b’)bis(1)benzothiophene, 6,12-dimethyl- may involve scalable processes such as metal-free polymerization. This method utilizes simple acids and hexaethyltriaminophosphine to achieve the desired polymerization . The industrial synthesis aims to optimize the reaction conditions to reduce costs and improve efficiency while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzo(1,2-b:4,5-b’)bis(1)benzothiophene, 6,12-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions, while nitration can be achieved using a mixture of nitric and sulfuric acids.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
Benzo(1,2-b:4,5-b’)bis(1)benzothiophene, 6,12-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of organic semiconductors and as a material for organic field-effect transistors
Mechanism of Action
The mechanism by which Benzo(1,2-b:4,5-b’)bis(1)benzothiophene, 6,12-dimethyl- exerts its effects is primarily related to its electronic properties. The presence of sulfur atoms in the benzothiophene units stabilizes the highest occupied molecular orbital (HOMO), which in turn affects the redox potential of the compound . This stabilization is crucial for its function as an organic semiconductor and its performance in electronic devices.
Comparison with Similar Compounds
Similar Compounds
Benzo(1,2-b4,5-b’)bis(1)benzothiophene: The parent compound without the methyl groups.
Benzo(1,2-b4,5-b’)bis(1)benzothiophene, 6,12-dihydro-: A reduced form of the compound.
Benzo(1,2-b4,5-b’)bis(1)benzothiophene, 6,12-dichloro-: A halogenated derivative.
Uniqueness
The presence of methyl groups at the 6 and 12 positions in Benzo(1,2-b:4,5-b’)bis(1)benzothiophene, 6,12-dimethyl- imparts unique electronic properties that differentiate it from its analogs. These modifications can enhance its stability and performance in electronic applications, making it a valuable compound for research and industrial use .
Properties
CAS No. |
37750-86-0 |
---|---|
Molecular Formula |
C20H14S2 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
2,12-dimethyl-10,20-dithiapentacyclo[11.7.0.03,11.04,9.014,19]icosa-1(13),2,4,6,8,11,14,16,18-nonaene |
InChI |
InChI=1S/C20H14S2/c1-11-17-13-7-3-5-9-15(13)22-20(17)12(2)18-14-8-4-6-10-16(14)21-19(11)18/h3-10H,1-2H3 |
InChI Key |
SMSBYNWSDGBVOO-UHFFFAOYSA-N |
SMILES |
CC1=C2C3=CC=CC=C3SC2=C(C4=C1SC5=CC=CC=C54)C |
Canonical SMILES |
CC1=C2C3=CC=CC=C3SC2=C(C4=C1SC5=CC=CC=C54)C |
37750-86-0 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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